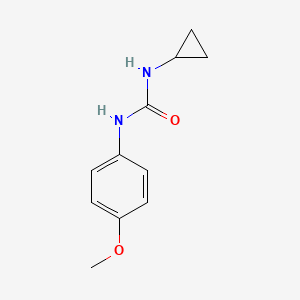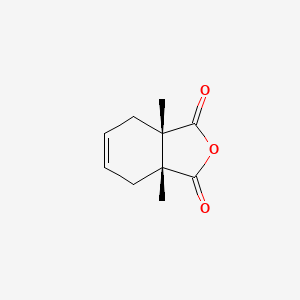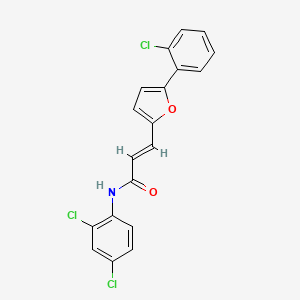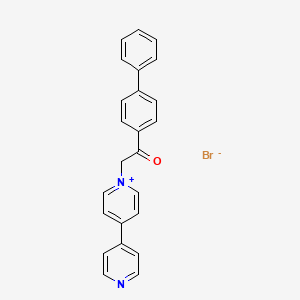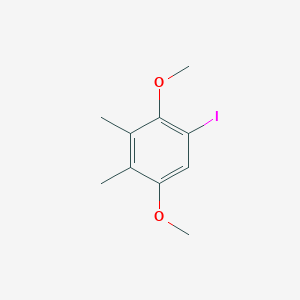
1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene is an organic compound belonging to the class of aromatic halides It is characterized by the presence of an iodine atom attached to a benzene ring, which also contains two methoxy groups and two methyl groups
Preparation Methods
The synthesis of 1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene can be achieved through several methods. One common approach involves the iodination of 2,5-dimethoxy-3,4-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial production methods for this compound may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation Reactions: The methoxy and methyl groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position of the substituents on the benzene ring.
Scientific Research Applications
1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Medicine: It has potential applications in the development of diagnostic agents and therapeutic drugs. Its ability to undergo selective chemical reactions makes it a useful tool in medicinal chemistry.
Industry: The compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism by which 1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In general, the iodine atom can act as a leaving group in substitution reactions, allowing for the introduction of other functional groups. The methoxy and methyl groups can participate in various oxidation and reduction reactions, leading to the formation of different products.
The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used. For example, in biological systems, the compound may interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene can be compared with other similar compounds, such as:
1-Iodo-2,4-dimethoxybenzene: This compound has a similar structure but with different positions of the methoxy groups. It may exhibit different reactivity and applications due to the variation in substituent positions.
1-Iodo-3,5-dimethylbenzene:
1-Iodo-2,4-dimethylbenzene: Similar to this compound but with different positions of the methyl groups, leading to variations in reactivity and applications.
Properties
CAS No. |
92015-14-0 |
|---|---|
Molecular Formula |
C10H13IO2 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
1-iodo-2,5-dimethoxy-3,4-dimethylbenzene |
InChI |
InChI=1S/C10H13IO2/c1-6-7(2)10(13-4)8(11)5-9(6)12-3/h5H,1-4H3 |
InChI Key |
ANSFSWBTSTURGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)I)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


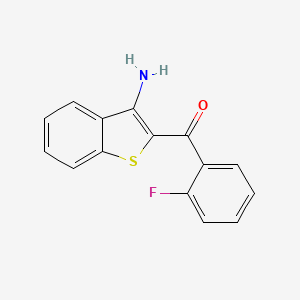

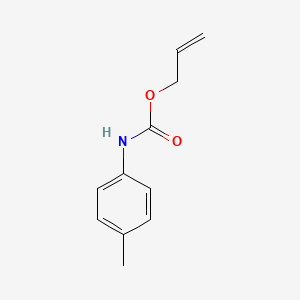



![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)

